molecular formula C16H22ClN3O3 B7053501 3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione

3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione

Cat. No.: B7053501
M. Wt: 339.82 g/mol
InChI Key: LMIOCOZPKIEJFE-UHFFFAOYSA-N
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Description

3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique spirocyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the spirocyclic core: This step involves the cyclization of a suitable diamine with a diketone under acidic or basic conditions to form the spirocyclic structure.

    Introduction of the furan ring: The furan ring is introduced through a nucleophilic substitution reaction, where a chlorinated furan derivative reacts with the spirocyclic intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the furan ring or the spirocyclic core are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles or electrophiles in the presence of suitable catalysts or under thermal conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.

Scientific Research Applications

3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various organic transformations.

    Biology: It may serve as a probe for studying biological processes, such as enzyme activity or receptor binding.

    Medicine: The compound has potential therapeutic applications, including as an antimicrobial, antiviral, or anticancer agent.

    Industry: It can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, or it may activate receptors by mimicking the action of natural ligands.

Comparison with Similar Compounds

Similar Compounds

    3-[3-[(5-Chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione: can be compared with other spirocyclic compounds, such as spirooxindoles or spirotetrahydroquinolines, which also feature a spirocyclic core and exhibit similar chemical properties.

    Furan derivatives: Compounds containing a furan ring, such as furfural or furan-2-carboxylic acid, can be compared in terms of their reactivity and applications.

Uniqueness

The uniqueness of this compound lies in its combination of a spirocyclic core and a chlorinated furan ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.

Properties

IUPAC Name

3-[3-[(5-chlorofuran-2-yl)methylamino]propyl]-1,3-diazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClN3O3/c17-13-6-5-12(23-13)11-18-9-4-10-20-14(21)16(19-15(20)22)7-2-1-3-8-16/h5-6,18H,1-4,7-11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMIOCOZPKIEJFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)N(C(=O)N2)CCCNCC3=CC=C(O3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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